molecular formula C19H21FN2O3S B5302411 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE

Cat. No.: B5302411
M. Wt: 376.4 g/mol
InChI Key: QJEGPTDIZKMGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the fluorophenyl group are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of equilibrative nucleoside transporters, which play a role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters and inhibits their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)26(24,25)14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGPTDIZKMGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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